Formylmethanofuran
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C35H39N4O16-5 |
|---|---|
Molekulargewicht |
771.7 g/mol |
IUPAC-Name |
7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate |
InChI |
InChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1 |
InChI-Schlüssel |
RGBIJPWAWLXPOC-ATEVHTGXSA-I |
Isomerische SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
Synonyme |
formyl-MFR formylmethanofuran |
Herkunft des Produkts |
United States |
Formylmethanofuran Biosynthesis and Pathway Integration
Elucidation of the Formylmethanofuran Biosynthetic Pathway
The biosynthesis of this compound is the initial and a critical step in the reduction of carbon dioxide to methane (B114726) in many methanogenic archaea. ebi.ac.ukebi.ac.uk The pathway's elucidation revealed a unique biochemical reaction where CO2 is fixed onto the C1 carrier molecule, methanofuran (B1217411) (MFR), to form this compound. nih.govresearchgate.net This reaction is catalyzed by the enzyme this compound dehydrogenase (FMD). wikipedia.orgoup.com
This process is noteworthy for its efficiency, as it captures CO2 without the need for ATP hydrolysis, a feature that distinguishes it from the CO2 fixation pathways in bacteria that rely on the reductive Wood-Ljungdahl pathway. nih.gov The pathway is reversible and plays a central role not only in hydrogenotrophic methanogenesis (dependent on H2 and CO2 or formate) but also operates in reverse in other methanogenic pathways. nih.govresearchgate.net
Initial studies in the 1980s demonstrated the conversion of CO2 to formyl-MFR, and the responsible enzyme was purified shortly after. nih.gov For a long time, the precise mechanism was debated, with some proposals suggesting N-carboxymethanofuran as an intermediate. ebi.ac.ukoup.com This would involve a nucleophilic attack on CO2 to form carboxy-MFR, which is then enzymatically reduced to formyl-MFR. nih.gov However, more recent structural and mechanistic studies have provided a clearer picture of a two-step reaction occurring within a single multienzyme complex. nih.gov This involves the reduction of CO2 to formate (B1220265), which is then condensed with methanofuran to yield the final product. nih.gov
Enzymology of this compound Biogenesis
The key enzyme responsible for the biosynthesis of this compound is this compound dehydrogenase (FMD). oup.com This complex metalloenzyme is found in methanogenic and sulfate-reducing archaea. ebi.ac.ukebi.ac.uk There are two main isoenzymes of FMD: a tungsten-containing isoenzyme (Fwd) and a molybdenum-containing isoenzyme (Fmd). ebi.ac.ukebi.ac.uk
Characterization of Key Enzymes in this compound Synthesis
This compound dehydrogenase is a multi-subunit enzyme that catalyzes the reversible oxidation of this compound to CO2 and methanofuran. oup.comebi.ac.uk The enzyme is oxygen-labile and its activity can be assayed in vitro using artificial electron donors or acceptors like viologen dyes. oup.com
The two isoenzymes, Fwd and Fmd, exhibit different regulatory patterns. The tungsten-containing Fwd is often constitutively expressed, while the expression of the molybdenum-containing Fmd is typically induced by the availability of molybdate. ebi.ac.ukebi.ac.ukebi.ac.uk
The enzyme complex functions as an "all-in-one" system, coupling an exergonic CO2 reduction to an endergonic formate condensation with MFR. nih.gov The CO2-reducing module is structurally similar to metal-dependent formate dehydrogenases. nih.gov The produced formate is then channeled through a hydrophilic internal cavity to a second active site where it is condensed with methanofuran. nih.gov
Subunit Composition and Cofactor Requirements of Biosynthetic Enzymes
These enzymes are metalloenzymes that rely on a variety of cofactors for their catalytic activity. nih.gov These include a pterin (B48896) cofactor (either molybdenum- or tungsten-bound), iron-sulfur clusters, and zinc. nih.govwikipedia.org
| Subunit | Putative Function | Associated Cofactors |
| FmdA/FwdA | Amidohydrolase, catalyzes formate condensation with MFR. ebi.ac.uknih.gov | Contains a dinuclear zinc center ([Zn-Zn]). nih.gov |
| FmdB/FwdB | Harbors the molybdenum or tungsten-containing active site for CO2 reduction. nih.govresearchgate.net | Molybdopterin or tungstopterin cofactor, [4Fe-4S] cluster. nih.govresearchgate.netgenome.jp |
| FmdC/FwdC | Electron transfer. uniprot.org | [4Fe-4S] clusters. |
| FwdD | Part of the CO2-reducing module, interacts with the pterin cofactor. ebi.ac.uknih.gov | Molybdopterin dinucleotide binding domain. ebi.ac.uk |
| FmdE/FwdE | May be involved in transcriptional regulation or protein-protein interaction. ebi.ac.uknih.gov Not always present in the purified enzyme. ebi.ac.uk | Potential zinc-finger domain. nih.gov |
| FwdF | Polyferredoxin, likely involved in electron transfer. wikipedia.orgnih.gov | Contains multiple [4Fe-4S] clusters. nih.gov |
| FwdG | Contains [4Fe-4S] cluster binding motifs. nih.gov | [4Fe-4S] clusters. nih.gov |
This table represents a generalized summary, and the exact composition and function can vary between species.
Regulation of this compound Biosynthesis and Enzyme Expression
The biosynthesis of this compound is a tightly regulated process, ensuring that the methanogenic pathway is responsive to the availability of substrates and essential metals. The expression of the genes encoding the subunits of this compound dehydrogenase is subject to transcriptional control. oup.com
A key regulatory factor is the availability of molybdenum. In many methanogens, such as Methanobacterium thermoautotrophicum and Methanobacterium wolfei, the molybdenum-containing fmd operon is induced in the presence of molybdate, while the tungsten-containing fwd operon is constitutively expressed. ebi.ac.ukebi.ac.ukebi.ac.uk This allows the organism to utilize either metal depending on its availability. In Methanosarcina acetivorans, the expression of both fmd and fwd gene clusters is controlled in a substrate-dependent manner. nih.gov
Formylmethanofuran in Methanogenesis and Carbon Fixation
The Formylmethanofuran Pathway in Hydrogenotrophic Methanogenesis
Hydrogenotrophic methanogens are microorganisms that generate energy by reducing carbon dioxide (CO₂) with hydrogen (H₂) to produce methane (B114726) (CH₄). nih.govannualreviews.org This metabolic strategy begins with the reductive fixation of CO₂, a reaction catalyzed by the enzyme this compound dehydrogenase. nih.govmpg.de The pathway's core strategy involves the covalent attachment of one-carbon (C1) units at various oxidation states to specific carriers. annualreviews.orgmpg.de Methanofuran (B1217411) (MFR) serves as the initial C1 carrier, accepting a carbon atom from CO₂ to form this compound. nih.govmpg.de This reaction is the entry point for carbon into the methanogenic cycle, initiating a series of subsequent reduction steps. nih.govnih.govnih.gov The entire process of methanogenesis from CO₂ consists of a sequence of reduction reactions where the C1 unit, initially captured as this compound, is passed along different carriers and progressively reduced. ebi.ac.ukebi.ac.uk
Role of this compound in C1 Unit Transfer and Intermediates
Once formed, this compound acts as a C1 carrier at the formate (B1220265) oxidation level. researchgate.net Its primary role is to donate the captured formyl group to the next C1 carrier in the pathway, tetrahydromethanopterin (H₄MPT), which is a functional analogue of tetrahydrofolate. mpg.deresearchgate.net This transfer is catalyzed by the enzyme this compound:tetrahydromethanopterin formyltransferase. researchgate.netnih.gov The reaction is reversible and results in the formation of 5-formyl-H₄MPT. nih.gov This step is essential for channeling the fixed carbon into the central methanogenic pathway for further reduction. researchgate.netnih.gov The formyltransferase enzyme is crucial not only for methane formation from CO₂ in methanogens but also for other microbial metabolisms, such as acetate (B1210297) and methanol (B129727) oxidation. researchgate.net
Enzymatic Reactions Involving this compound in Methanogenesis
The synthesis of this compound is catalyzed by a complex enzyme system known as this compound dehydrogenase.
This compound dehydrogenase (EC 1.2.99.5) is a key enzyme that catalyzes the first step in the hydrogenotrophic pathway. nih.govwikipedia.org It exists as two main isoenzymes: a molybdenum-containing form (Fmd) and a tungsten-containing form (Fwd). ebi.ac.ukasm.org These are large, multi-subunit metalloenzymes that contain a pterin (B48896) cofactor (molybdopterin or tungstopterin) and multiple iron-sulfur clusters. nih.govebi.ac.uk For example, the enzyme from Methanobacterium thermoautotrophicum has a tungsten-dependent form with four subunits (FwdA, FwdB, FwdC, FwdD) and a molybdenum-dependent form with three subunits (FmdA, FmdB, FmdC). ebi.ac.ukebi.ac.uk These enzymes are central to the global carbon cycle, playing a critical role in a wide variety of methanogens. nih.gov
The conversion of CO₂ to this compound is an "all-in-one" process that couples a redox reaction with a condensation reaction at two different active sites within the same enzyme complex. nih.govnih.gov The proposed mechanism involves a two-step scenario facilitated by a long, 43 Å hydrophilic tunnel connecting the FwdBD and FwdA subunits. wikipedia.org
CO₂ Reduction: CO₂ is first reduced to formate at the tungsten or molybdenum-pterin active site located in the FwdBD module. nih.govacs.orgwikipedia.org Electrons for this reduction are supplied by reduced ferredoxin via a chain of [4Fe-4S] clusters. wikipedia.org
Formyl Group Condensation: The newly formed formate then diffuses through the internal tunnel to the second active site in the FwdA subunit. wikipedia.org Here, at a binuclear zinc center, the formate is condensed onto the amine group of the coenzyme methanofuran (MFR), forming the N-formyl group of this compound. nih.govwikipedia.org
The initial reduction of CO₂ to this compound is an endergonic (energy-requiring) reaction that requires a low-potential electron donor. mpg.depnas.org In hydrogenotrophic methanogens, the necessary electrons are provided by reduced ferredoxin (Fd_red), which has a redox potential of approximately -500 mV. mpg.deresearchgate.net The cell generates this highly reducing ferredoxin through a sophisticated energy-coupling mechanism known as flavin-based electron bifurcation. mpg.depnas.org
This process is catalyzed by a cytoplasmic complex that often includes both heterodisulfide reductase (Hdr) and this compound dehydrogenase (Fwd). pnas.orgresearchgate.netnih.gov The complex couples the highly exergonic (energy-releasing) reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) with H₂ to the endergonic reduction of ferredoxin with H₂. pnas.org In essence, the favorable heterodisulfide reduction drives the unfavorable ferredoxin reduction. researchgate.netnih.gov This "bifurcation" of electrons allows the cell to conserve energy from one reaction to power another, efficiently producing the reduced ferredoxin needed by this compound dehydrogenase for CO₂ fixation without relying on ATP hydrolysis or reverse electron transport. pnas.orgresearchgate.net
This compound:Tetrahydromethanopterin Formyltransferase (Ftr)
This compound:tetrahydromethanopterin formyltransferase, commonly abbreviated as Ftr, is a pivotal enzyme in the C1 metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria. ebi.ac.uknih.gov This enzyme catalyzes the reversible transfer of a formyl group from this compound (formyl-MFR) to tetrahydromethanopterin (H₄MPT), yielding methanofuran (MFR) and 5-formyl-5,6,7,8-tetrahydromethanopterin (5-formyl-H₄MPT). uniprot.orguniprot.org The reaction is a crucial step in both methanogenesis from CO₂ and the oxidation of C1 compounds. ebi.ac.ukmpg.de
Ftr is notable for functioning without a prosthetic group. nih.govresearchgate.net The enzyme's structure and stability can vary depending on the organism. For instance, Ftr from the hyperthermophilic methanogen Methanopyrus kandleri is a homotetramer that relies on high concentrations of lyotropic salts for both its activity and thermostability. ebi.ac.ukuniprot.orgwikipedia.org In contrast, the enzyme from the mesophilic methanogen Methanosarcina barkeri and the sulfate-reducing archaeon Archaeoglobus fulgidus exhibits a similar structure but different stability requirements. ebi.ac.ukwikipedia.org While the tetrameric form provides thermostability, the monomeric and dimeric forms are considered the active configurations. scielo.br In some methylotrophic bacteria, such as Methylobacterium extorquens, Ftr is part of a larger multi-enzyme complex that includes a hydrolase, which facilitates the conversion of formyl-H₄MPT to formate. ebi.ac.ukwikipedia.orgebi.ac.uk
The catalytic activity of Ftr is influenced by environmental factors. For the enzyme from M. kandleri, optimal activity is observed at a temperature of 90°C and a pH of 6.5, with high salt concentrations (1.5-1.8 M KH₂PO₄) stimulating its function. uniprot.org The dimeric form of the enzyme is essential for its catalytic function. mpg.de
**Table 1: Properties of this compound:Tetrahydromethanopterin Formyltransferase (Ftr) from *Methanopyrus kandleri***
| Property | Value | Reference |
|---|---|---|
| EC Number | 2.3.1.101 | wikipedia.orgrcsb.org |
| Optimal Temperature | 90°C | uniprot.org |
| Optimal pH | 6.5 | uniprot.org |
| Quaternary Structure | Homotetramer (composed of two dimers) | ebi.ac.ukuniprot.org |
| Active Forms | Monomers and Dimers | scielo.br |
| Cofactor Requirement | None (devoid of a prosthetic group) | nih.govresearchgate.net |
| Activator | High salt concentrations (e.g., 1.5-1.8 M KH₂PO₄) | uniprot.org |
| Substrates | This compound, 5,6,7,8-Tetrahydromethanopterin | wikipedia.org |
| Products | Methanofuran, 5-Formyl-5,6,7,8-tetrahydromethanopterin | wikipedia.org |
Formyl Transfer Mechanism and Substrate Interactions
The formyl transfer reaction catalyzed by Ftr proceeds through a ternary-complex mechanism, where both substrates, formyl-MFR and H₄MPT, bind to the enzyme simultaneously before the chemical reaction occurs. researchgate.netrcsb.org The reaction involves a nucleophilic attack by the N5 atom of H₄MPT on the formyl carbon of formyl-MFR. researchgate.netresearchgate.net This attack leads to the formation of a tetrahedral oxyanion intermediate. researchgate.netrcsb.org
Structural studies of the Ftr enzyme in complex with its coenzymes have provided detailed insights into the substrate interactions. nih.govresearchgate.net Methanofuran is accommodated within a long cleft at the interface of the enzyme's homodimer, secured by numerous hydrophobic interactions. researchgate.netrcsb.org In contrast, tetrahydromethanopterin binds to a wider, more shallow cleft that offers two potential binding sites. nih.govresearchgate.net The binding of these large coenzymes is thought to induce conformational changes in the enzyme, closing the H₄MPT binding cleft and optimally positioning the reactive groups for the transfer reaction. researchgate.netrcsb.org
A key amino acid residue, the strictly conserved glutamate (B1630785) (Glu245 in M. kandleri), plays a critical role in both substrate binding and catalysis. researchgate.netrcsb.org This glutamate residue is situated in a hydrophobic region and becomes completely buried upon the binding of H₄MPT. nih.govresearchgate.net It is believed to be protonated before the reaction, which allows it to stabilize the tetrahedral oxyanion intermediate formed during the nucleophilic attack. researchgate.netrcsb.org
Table 2: Key Aspects of the Ftr Catalytic Mechanism
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Reversible formyl transfer | ebi.ac.ukuniprot.org |
| Mechanism | Ternary complex catalytic mechanism | researchgate.netrcsb.org |
| Nucleophile | N5 atom of tetrahydromethanopterin (H₄MPT) | researchgate.netresearchgate.net |
| Electrophile | Formyl carbon of this compound (formyl-MFR) | researchgate.netresearchgate.net |
| Key Intermediate | Tetrahedral oxyanion intermediate | researchgate.netrcsb.org |
| Key Catalytic Residue | Conserved Glutamate (e.g., Glu245 in M. kandleri) | researchgate.netrcsb.org |
| Substrate Binding - MFR | Binds in an elongated cleft at the homodimer interface via hydrophobic interactions. | researchgate.netrcsb.org |
| Substrate Binding - H₄MPT | Binds weakly in a shallow, wide cleft with two binding sites. | researchgate.netrcsb.org |
| Conformational Change | Coenzyme binding induces changes to position substrates for reaction. | nih.govresearchgate.net |
Metabolic Interconnections of this compound with Other Coenzymes and Pathways
This compound holds a central position in the initial stages of methanogenesis and carbon fixation in certain archaea. Its formation is the entry point for CO₂ into these metabolic pathways. acs.orgnih.gov The synthesis of formyl-MFR is catalyzed by this compound dehydrogenase (FMD), a complex metalloenzyme that can contain either tungsten or molybdenum. ebi.ac.ukfrontiersin.org This enzyme facilitates the reversible reduction of CO₂ and its subsequent addition to methanofuran. ebi.ac.ukebi.ac.uk This process is energetically efficient as it does not require ATP hydrolysis, unlike CO₂ fixation in some other pathways like the reductive Wood-Ljungdahl pathway in bacteria. acs.orgnih.gov
Once formed, formyl-MFR serves as the donor of the formyl group to another key coenzyme, tetrahydromethanopterin (H₄MPT), in the reaction catalyzed by Ftr. mpg.deresearchgate.net H₄MPT is a C1 carrier analogous to tetrahydrofolate and is involved in carrying the one-carbon unit at various oxidation levels (formate, formaldehyde, and methanol). researchgate.net
The metabolic pathways involving formyl-MFR are interconnected with cellular bioenergetics. In hydrogenotrophic methanogens, the electrons required for the reduction of CO₂ to formyl-MFR are often supplied by reduced ferredoxin. acs.orgnih.gov The reduction of ferredoxin itself can be coupled to other processes, such as the oxidation of H₂ by an electron-bifurcating hydrogenase, which simultaneously reduces coenzymes involved in the final steps of methane formation. acs.orgnih.gov
Furthermore, in different metabolic contexts, the pathway can operate in reverse. For example, in methylotrophic methanogens or during the anaerobic oxidation of methane (AOM) by certain archaea, formyl-MFR can be oxidized. acs.orgnih.gov This highlights the metabolic versatility of this compound and its central role in linking different C1 metabolic pathways. acs.orgpnas.org The interconnection also extends to acetogenic pathways, where intermediates of methanogenesis, including derivatives of H₄MPT, are utilized. psu.edu
Structural Biology of Formylmethanofuran and Its Associated Enzymes
Advanced Structural Elucidation of Formylmethanofuran and Its Derivatives (as enzyme-bound forms)
The three-dimensional structures of enzymes in complex with this compound (FMF) and its precursor, methanofuran (B1217411) (MFR), have been pivotal in understanding their function. X-ray crystallography has been the primary technique for elucidating these structures to high resolution.
In the enzyme this compound:tetrahydromethanopterin formyltransferase (Ftr), methanofuran is observed for the first time bound within an elongated cleft at the interface of the enzyme's homodimer. nih.gov This binding is stabilized by numerous hydrophobic interactions. nih.govresearchgate.net The structure of the formyltransferase from Methanopyrus kandleri has been determined in complex with both of its coenzymes, providing a detailed view of the substrate-bound state at 2.0 Å resolution. nih.govresearchgate.net
Similarly, the crystal structure of the this compound dehydrogenase (Fwd) complex from Methanothermobacter wolfeii reveals the binding site for methanofuran. nih.govpdbj.org This site is located a significant distance, approximately 40 Å, from the tungsten-containing active site where carbon dioxide reduction occurs. nih.govpdbj.org This spatial separation implies a mechanism involving the diffusion of an intermediate, formate (B1220265), through a tunnel within the enzyme. nih.govpdbj.org
Crystallographic Analyses of this compound-Binding Proteins
The this compound dehydrogenase from Methanothermobacter wolfeii, for instance, is an 800-kilodalton complex, Fwd(ABCDFG)₂, which can associate into an even larger Fwd(ABCDFG)₄ structure. pdbj.orgnih.gov The crystal structure, solved at 1.9 Å resolution, shows a C₂ rotational symmetry in the dimeric form. wikipedia.org This complex contains an astonishing 46 [4Fe-4S] clusters in its tetrameric form. pdbj.orgnih.gov
The this compound:tetrahydromethanopterin formyltransferase (Ftr) from Methanopyrus kandleri exists as a homotetramer with D2 symmetry, best described as a dimer of dimers. uni-frankfurt.de The crystal structure of the enzyme from Desulfitobacterium hafniense has been solved at a resolution of 1.45 Å. rcsb.org
The table below summarizes key crystallographic data for some of these proteins.
| Enzyme | Organism | PDB ID | Resolution (Å) | Oligomeric State |
| This compound dehydrogenase | Methanothermobacter wolfeii | 5T5I | 1.9 | Heterododecamer (ABCDFG)₂ |
| This compound:tetrahydromethanopterin formyltransferase | Methanopyrus kandleri | 1FTR | 2.0 | Homotetramer |
| This compound dehydrogenase subunit E-like protein | Desulfitobacterium hafniense | 2GLZ | 1.45 | Monomer |
Insights into this compound Binding Sites and Enzyme Active Centers
The binding sites for this compound and its precursors are characterized by specific amino acid residues and structural motifs that facilitate substrate recognition and catalysis.
In this compound:tetrahydromethanopterin formyltransferase (Ftr), methanofuran binds in an elongated cleft at the homodimer interface. nih.govresearchgate.net This cleft is predominantly hydrophobic. nih.govresearchgate.net A key residue, the strictly conserved Glu245, is crucial for both substrate binding and catalysis. nih.govresearchgate.net It is situated in a hydrophobic region and becomes completely buried upon the binding of the second substrate, tetrahydromethanopterin (H₄MPT). nih.govresearchgate.net The active site is located where the binding clefts for MFR and H₄MPT meet. researchgate.net
The this compound dehydrogenase (Fwd) complex has two distinct active sites. pdbj.orgnih.gov The reduction of CO₂ to formate occurs at a tungstopterin active site within the FwdBD subunits. pdbj.orgwikipedia.org This site is defined by residues Cys118, His119, and Arg228, along with a sulfur-tungsten ligand. wikipedia.org The second active site, located in the FwdA subunit, is a binuclear zinc center where formate condenses with methanofuran. wikipedia.org A long, 43 Å hydrophilic tunnel connects these two active sites, allowing for the transport of the formate intermediate. pdbj.orgwikipedia.org
Conformational Dynamics of this compound and Enzymes During Catalysis
In this compound:tetrahydromethanopterin formyltransferase, the binding of the bulky coenzymes is proposed to induce conformational changes in the polypeptide of about 3 Å. nih.govresearchgate.net This movement is thought to close the binding cleft for tetrahydromethanopterin, optimizing the positioning of the reactive groups for the formyl transfer reaction. nih.govresearchgate.net
For this compound dehydrogenase, the movement of the intermediate formate through a long internal tunnel is a key dynamic process. pdbj.orgnih.gov The tunnel has a bottleneck structure, with Arg228 of FwdB and Lys64 of FwdA acting as gates that control the passage of formate. wikipedia.org In the formyltransferase/hydrolase complex (Fhc), the coenzyme methylofuran (MYFR) is tightly bound and a swinging motion of this coenzyme shuttles one-carbon units between two active sites over a distance of 50 Å. pnas.org
Role of Metal Cofactors and Iron-Sulfur Clusters in this compound Dehydrogenase Structure-Function
Metal cofactors and iron-sulfur clusters are integral to the structure and function of this compound dehydrogenase, playing critical roles in catalysis and electron transport.
The enzyme can contain either a molybdenum or a tungsten cofactor. ebi.ac.ukgenome.jp These metals are part of a molybdopterin or tungstopterin cofactor, respectively, located at the active site for CO₂ reduction. nih.govwikipedia.org The metal is coordinated by two pyranopterin guanine (B1146940) dinucleotide molecules. nih.gov In the tungsten-containing enzyme from M. wolfeii, the tungsten is in a distorted octahedral geometry, coordinated by four dithiolene thiolates and the thiolate of Cys118. wikipedia.org
This compound dehydrogenase is also rich in iron-sulfur clusters. ebi.ac.ukgenome.jp The enzyme from M. wolfeii contains a remarkable 23 [4Fe-4S] clusters in the dimer and 46 in the tetramer. pdbj.orgwikipedia.org These clusters are arranged in a way that forms an electron relay system. pdbj.org In the FwdF subunit, T-shaped iron-sulfur clusters form a path to funnel electrons to the tungsten center. wikipedia.org This intricate network of clusters is not only involved in electron transfer but may also serve to couple the four tungstopterin active sites, which are separated by over 200 angstroms. pdbj.orgnih.gov The FwdA subunit contains two zinc atoms. wikipedia.org
The table below details the metal cofactors and their functions in this compound dehydrogenase.
| Metal Cofactor | Location | Function |
| Tungsten (or Molybdenum) | FwdBD subunits | Catalyzes the reduction of CO₂ to formate. pdbj.orgwikipedia.org |
| Iron-Sulfur Clusters ([4Fe-4S]) | Throughout the complex, particularly FwdF | Electron relay from an external donor to the tungsten center. pdbj.orgwikipedia.org |
| Zinc | FwdA subunit | Part of the binuclear center for the condensation of formate and methanofuran. wikipedia.org |
Molecular and Genetic Studies of Formylmethanofuran Pathways
Genomic Organization of Formylmethanofuran Biosynthetic and Utilisation Genes
The genes responsible for the biosynthesis and utilization of this compound are integral to the methanogenesis pathway in various archaea. The organization of these genes often reveals insights into their regulation and function. Two primary types of this compound dehydrogenases have been identified: a tungsten-containing enzyme (Fwd) and a molybdenum-containing isoenzyme (Fmd). researchgate.netnih.govplos.org
In many methanogens, the genes encoding the subunits of these enzymes are clustered together in operons. For instance, in Methanobacterium thermoautotrophicum, the genes fwdABCD encode the four subunits of the tungsten this compound dehydrogenase and are part of a larger transcriptional unit that includes three other genes: fwdE, fwdF, and fwdG. nih.gov The fwdF gene is notable for encoding a novel polyferredoxin. nih.gov Similarly, M. thermoautotrophicum also possesses genes for the molybdenum-dependent this compound dehydrogenase (fmdECB). asm.org
The genomic arrangement of these genes can vary between different species of methanogens. A study comparing three species of Methanosaeta revealed differences in the organization of the fmd and fwd operons. researchgate.net While Methanosaeta harundinacea 6Ac has three operons for the Fwd complex similar to Methanosarcina species, Methanosaeta concilii and Methanosaeta thermophila have only two such operons, with additional fwdE genes located elsewhere on the chromosome. researchgate.net Interestingly, M. thermophila only possesses the genes for the tungsten-containing enzyme, suggesting its essential role in this organism. researchgate.netnih.govplos.org
In contrast, other genes in the C1 metabolic pathway, such as those for this compound-tetrahydromethanopterin formyltransferase (ftr), N⁵,N¹⁰-methenyl-tetrahydromethanopterin cyclohydrolase (mch), F₄₂₀-dependent N⁵,N¹⁰-methylene-tetrahydromethanopterin dehydrogenase (mtd), and F₄₂₀-dependent N⁵,N¹⁰-methylene-tetrahydromethanopterin reductase (mer), are typically present as single copies. researchgate.netnih.govplos.org
The table below summarizes the key genes involved in the this compound pathway and their functions.
| Gene | Enzyme/Protein | Function |
| fwd operon (e.g., fwdABCD, fwdE, fwdF, fwdG) | Tungsten this compound dehydrogenase | Catalyzes the formation of this compound from CO₂ and methanofuran (B1217411) using electrons from a ferredoxin. |
| fmd operon (e.g., fmdECB) | Molybdenum this compound dehydrogenase | An isoenzyme that also catalyzes the formation of this compound. |
| ftr | This compound-tetrahydromethanopterin N-formyltransferase | Transfers the formyl group from this compound to tetrahydromethanopterin. genome.jp |
Transcriptomic and Proteomic Analyses of this compound-Related Metabolism
Transcriptomic and proteomic studies have provided valuable information on the expression and regulation of genes and proteins involved in this compound metabolism under different growth conditions. These analyses have revealed that the expression of this compound-related genes is often influenced by the availability of substrates and electron donors. dnayaklab.comfrontiersin.org
In Methanothermobacter marburgensis, proteomic analysis showed that when grown in the presence of carbon monoxide (CO) in addition to H₂ and CO₂, there was a higher abundance of several enzymes in the reductive acetyl-CoA pathway, including this compound dehydrogenase. frontiersin.org This suggests an upregulation of the initial steps of methanogenesis to handle the increased carbon supply.
Similarly, in Methanosarcina acetivorans grown on CO, proteomic and quantitative RT-PCR results indicated that both the tungsten and molybdenum forms of this compound dehydrogenase were significantly elevated compared to cells grown on acetate (B1210297). pnas.org This suggests that both isoenzymes are functional during growth on CO, with a potential preference for the tungsten form. pnas.org
A study on Methanothermobacter thermoautotrophicus using two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis revealed differential expression of proteins when the organism was grown in coculture with a syntrophic partner compared to pure culture. asm.org This highlights the influence of interspecies interactions on the regulation of methanogenesis pathways.
Furthermore, integrated systems biology approaches combining transcriptomics and proteomics in Methanothermobacter species have revealed distinct gene-expression patterns related to formate (B1220265) metabolism, which is linked to the this compound pathway. nih.govresearchgate.net These studies provide a comprehensive view of the metabolic adjustments that occur in response to different substrates.
The table below presents a summary of key findings from transcriptomic and proteomic studies on this compound-related metabolism.
| Organism | Condition | Key Finding | Reference |
| Methanothermobacter marburgensis | Growth with H₂/CO₂/CO vs. H₂/CO₂ | Increased abundance of this compound dehydrogenase in the presence of CO. | frontiersin.org |
| Methanosarcina acetivorans | Growth on CO vs. acetate | Substantially elevated levels of both tungsten and molybdenum forms of this compound dehydrogenase. | pnas.org |
| Methanothermobacter thermoautotrophicus | Coculture vs. pure culture | Differential expression of methanogenesis proteins, indicating regulation by interspecies interactions. | asm.org |
| Methanothermobacter species | Chemostat growth with formate | Different gene-expression patterns related to formate anabolism, influencing carbon flow. | nih.govresearchgate.net |
Genetic Manipulation Approaches for Studying this compound Metabolism
The development of genetic tools for methanogens has been crucial for the in-depth study of this compound metabolism and its regulation. While initially challenging due to the unique biology of archaea, robust genetic systems are now available for several model organisms, particularly within the genera Methanococcus and Methanosarcina. oup.comresearchgate.net
These genetic tools include:
Shuttle vectors: Plasmids that can replicate in both Escherichia coli and methanogens, facilitating the introduction of foreign DNA. researchgate.net
Selectable markers: Genes that confer resistance to antibiotics, allowing for the selection of transformed cells. nih.gov
Reporter genes: Genes whose products can be easily assayed, used to study gene expression and regulation. nih.gov
Site-directed mutagenesis: Techniques to create specific mutations in genes of interest to study their function. nih.gov
Gene deletion and insertion systems: Methods to knock out or insert genes to understand their role in metabolic pathways. researchgate.net
CRISPR-based systems: Powerful tools for genome editing that have been successfully implemented in some methanogens. nih.gov
For instance, in Methanosarcina barkeri and M. acetivorans, mutations in the mch gene, which is involved in a step subsequent to this compound formation, resulted in an inability to grow on acetate. plos.org This suggests that the pathway involving this compound is essential for generating reducing equivalents for biosynthesis during acetoclastic methanogenesis. plos.org
The hydrogenotroph Methanococcus maripaludis has become a key model organism for genetic studies in archaea due to the wide array of available genetic tools. nih.gov These tools have been instrumental in dissecting various aspects of methanogenesis, including the roles of enzymes in the this compound pathway.
The table below outlines some of the genetic manipulation techniques and their applications in studying this compound metabolism.
| Genetic Tool | Application | Example Organism(s) |
| Shuttle vectors and selectable markers | Gene expression studies, introduction of modified genes. | Methanococcus maripaludis, Methanosarcina spp. |
| Site-directed mutagenesis | Investigating the function of specific amino acid residues in enzymes. | Methanococcus maripaludis |
| Gene deletion/insertion | Determining the essentiality of genes in specific metabolic pathways. | Methanosarcina barkeri, M. acetivorans |
| CRISPR-based editing | Precise genome modifications for functional analysis. | Methanococcus spp. |
Analysis of Gene Expression and Regulation in Response to Environmental Cues
The expression of genes involved in the this compound pathway is tightly regulated by various environmental cues, ensuring that methanogens can adapt their metabolism to changing conditions. Key factors influencing gene expression include the availability of substrates like H₂ and formate, as well as temperature and pH. dnayaklab.comfrontiersin.org
Transcriptomic analyses have shown that in response to hydrogen limitation, methanogens can upregulate the expression of specific genes in the methanogenesis pathway. dnayaklab.com For example, in Methanococcus maripaludis, genes catalyzing the fourth and fifth steps of CO₂ reduction to methane (B114726) are transcriptionally regulated depending on H₂ availability. dnayaklab.com
The presence of formate also elicits a significant transcriptomic response. In Methanosarcina acetivorans, exposure to formate led to the differential expression of hundreds of genes, including those encoding transcriptional regulators and methyltransferases. biorxiv.org This indicates that the organism can sense and respond to the presence of formate, potentially as a remnant of a past metabolic capability or to compete with other anaerobes. biorxiv.org
Temperature is another critical environmental factor. Studies on Methanothermobacter thermoautotrophicus have shown that the expression of methanogenesis genes, including those in the this compound pathway, is altered at different temperatures. nih.gov Similarly, pH can directly and indirectly regulate methanogenesis by affecting enzyme activity and substrate availability. frontiersin.org
The table below summarizes the impact of different environmental cues on the expression of genes related to this compound metabolism.
| Environmental Cue | Organism(s) | Observed Effect on Gene Expression | Reference |
| H₂ availability | Methanococcus maripaludis | Transcriptional regulation of genes in the CO₂ reduction pathway. | dnayaklab.com |
| Formate presence | Methanosarcina acetivorans | Differential expression of a large number of genes, including transcriptional regulators. | biorxiv.org |
| Temperature | Methanothermobacter thermoautotrophicus | Altered expression of methanogenesis genes at different growth temperatures. | nih.gov |
| pH | General methanogens | Regulation of methanogenic pathways, with low pH potentially inhibiting certain steps. | frontiersin.org |
Analytical Methodologies for Formylmethanofuran Research
Chromatographic Techniques for Formylmethanofuran Isolation and Purification from Biological Samples
Chromatographic methods are essential for separating this compound from complex biological mixtures. hilarispublisher.comjsmcentral.org These techniques are foundational for obtaining pure samples for further analysis. hilarispublisher.comcolumn-chromatography.com
Various chromatographic strategies are employed, each leveraging different chemical and physical properties of the molecules to achieve separation. iipseries.orgslideshare.net High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently used for the separation of complex mixtures like those containing this compound. iipseries.org It separates components based on properties such as polarity and molecular size. iipseries.org For preparative purposes, techniques like column chromatography are used to isolate and purify larger quantities of the compound from a mixture. hilarispublisher.com This method separates substances based on their differential adsorption to a stationary phase, allowing them to be collected in separate fractions. hilarispublisher.com
The selection of the specific chromatographic method often depends on the nature of the biological sample and the subsequent analytical goals. A combination of techniques is often required to achieve the desired purity. hilarispublisher.com
Table 1: Chromatographic Techniques for this compound Studies
| Technique | Principle | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. jsmcentral.org | Quantification and purification of this compound from crude cell extracts. |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase packed in a column. hilarispublisher.comcolumn-chromatography.com | Preparative isolation of this compound for enzymatic assays and structural studies. hilarispublisher.com |
| Ion Exchange Chromatography | Separation based on reversible binding to a charged stationary phase. | Used in the purification of enzymes like this compound dehydrogenase. nih.gov |
| Gel Filtration Chromatography | Separation based on molecular size. | Determination of the apparent molecular mass of enzymes like this compound dehydrogenase. nih.gov |
Spectroscopic Methods for this compound Detection and Characterization in Research Settings
Spectroscopic techniques are crucial for the structural elucidation and identification of molecules like this compound. ruc.dk Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to characterizing this and other organic molecules. ruc.dknptel.ac.inmdpi.com
Mass spectrometry determines the mass-to-charge ratio of ions, which can be used to deduce the elemental composition of a molecule. nptel.ac.in NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its structure. ruc.dk Infrared (IR) spectroscopy can identify the functional groups present in a molecule based on their vibrational frequencies. nptel.ac.in
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying enzymes that contain paramagnetic metal centers, such as the tungsten- or molybdenum-containing this compound dehydrogenases. acs.org EPR can provide information about the oxidation state and coordination environment of these metal ions during the catalytic cycle. acs.org
Table 2: Spectroscopic Methods in this compound Research
| Method | Principle | Application in this compound Research |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. ruc.dk | Structural elucidation of this compound and its derivatives. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. nptel.ac.in | Identification of this compound in biological samples and analysis of reaction products. otago.ac.nz |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. nptel.ac.in | Identification of the formyl group and other functional moieties in this compound. |
| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons in paramagnetic species, providing information on the electronic structure of metal centers in enzymes. acs.org | Characterization of the metal cofactors in this compound dehydrogenase. acs.org |
Radiotracer and Isotopic Labeling Approaches in this compound Metabolic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org In the context of this compound research, stable isotopes (like ¹³C or ¹⁵N) or radioisotopes are incorporated into precursor molecules. wikipedia.orgnih.gov By tracking the labeled atoms, researchers can elucidate the metabolic fate of this compound and the fluxes through associated pathways. mdpi.comnih.gov
This technique is invaluable for several reasons:
Pathway Elucidation: It helps to confirm the steps in a metabolic pathway by showing the conversion of a labeled substrate into a labeled product. nih.gov
Metabolite Identification: The presence of the isotopic label can aid in the identification of novel metabolites derived from a specific precursor. doi.org
Flux Analysis: By measuring the rate of incorporation of the label, it is possible to quantify the rates of metabolic reactions (fluxes). mdpi.comnih.gov
Mass spectrometry and NMR spectroscopy are the primary analytical tools used to detect the position and abundance of isotopic labels in metabolites. doi.org
In Vitro Reconstitution of this compound-Dependent Enzyme Systems
To study the function of enzymes involved in this compound metabolism in a controlled environment, researchers often use in vitro reconstitution systems. This involves purifying the individual enzyme components and then combining them in a test tube to observe the enzymatic reaction.
For example, the activity of this compound dehydrogenase has been studied by reconstituting the purified enzyme with its substrates, methanofuran (B1217411) and a source of the formyl group, and observing the formation of this compound. nih.gov Similarly, the formyltransferase that transfers the formyl group from this compound to tetrahydromethanopterin has been studied using reconstituted systems. oup.com These approaches allow for the detailed investigation of enzyme kinetics, substrate specificity, and the role of cofactors. nih.gov
Enzymatic Assays for this compound Dehydrogenase and Formyltransferase Activity
Specific enzymatic assays are essential for quantifying the activity of enzymes that produce or consume this compound. These assays are crucial for purifying these enzymes and for studying their catalytic properties.
This compound Dehydrogenase: The activity of this enzyme can be measured in both the forward and reverse directions. creative-enzymes.comacs.org
Forward Reaction (this compound Synthesis): The synthesis of this compound from methanofuran and CO₂ can be monitored. This reaction requires a low-potential electron donor, such as titanium(III) citrate. nih.gov
Reverse Reaction (this compound Oxidation): The oxidation of this compound to CO₂ and methanofuran is coupled to the reduction of an artificial electron acceptor like methyl viologen, whose color change can be monitored spectrophotometrically. creative-enzymes.com
Formyltransferase: The activity of this compound:tetrahydromethanopterin formyltransferase is typically assayed by monitoring the transfer of the formyl group from this compound to tetrahydromethanopterin. The product, 5-formyltetrahydromethanopterin, can then be converted to 5,10-methenyltetrahydromethanopterin, which has a strong absorbance at a specific wavelength, allowing for spectrophotometric quantification.
Table 3: Common Enzymatic Assays
| Enzyme | Assay Principle | Detection Method |
| This compound Dehydrogenase (Oxidation) | Oxidation of this compound coupled to the reduction of an artificial electron acceptor. creative-enzymes.com | Spectrophotometry (monitoring the color change of the electron acceptor). creative-enzymes.com |
| This compound Dehydrogenase (Synthesis) | Reduction of CO₂ and condensation with methanofuran using a strong reductant. nih.gov | HPLC or other chromatographic methods to quantify the this compound produced. |
| This compound:Tetrahydromethanopterin Formyltransferase | Transfer of the formyl group to tetrahydromethanopterin, followed by conversion of the product to a compound with a distinct absorbance. | Spectrophotometry. |
Comparative Biochemistry and Phylogeny of Formylmethanofuran Systems
Distribution of Formylmethanofuran Pathways Across Methanogenic Archaea
The this compound-dependent pathway is a central metabolic route in the majority of methanogenic archaea, serving as the initial step in the reduction of carbon dioxide to methane (B114726). This pathway is widespread across various orders of methanogens, indicating its fundamental importance in their energy metabolism. The key enzymes, this compound dehydrogenase and this compound:tetrahydromethanopterin formyltransferase, are found in hydrogenotrophic, acetoclastic, and methylotrophic methanogens. nih.govresearchgate.net
Hydrogenotrophic methanogens, which utilize H₂ to reduce CO₂ to CH₄, universally employ this pathway. nih.gov This includes species from the orders Methanobacteriales, Methanococcales, and Methanopyrales. researchgate.net For instance, Methanobacterium thermoautotrophicum and Methanopyrus kandleri are well-studied model organisms that rely on this pathway for carbon fixation. In acetoclastic methanogens, such as those in the order Methanosarcinales, the pathway operates in reverse during the oxidation of the methyl group of acetate (B1210297) to CO₂. scienceopen.com Similarly, methylotrophic methanogens from the orders Methanosarcinales and the more recently discovered Methanomassiliicoccales utilize the reverse pathway for the oxidation of methylated compounds. nih.govnih.gov The broad distribution of this pathway underscores its ancient origins and its critical role in the bioenergetics of diverse methanogenic lineages.
Distribution of this compound Pathways in Methanogenic Orders
| Methanogenic Order | Presence of this compound Pathway | Metabolic Role | Example Genera |
|---|---|---|---|
| Methanobacteriales | Present | CO₂ Reduction | Methanobacterium, Methanothermobacter |
| Methanococcales | Present | CO₂ Reduction | Methanococcus |
| Methanopyrales | Present | CO₂ Reduction | Methanopyrus |
| Methanosarcinales | Present | Reverse pathway (Oxidation of methyl groups) | Methanosarcina, Methanosaeta |
| Methanomicrobiales | Present | CO₂ Reduction | Methanoculleus, Methanocorpusculum |
| Methanomassiliicoccales | Present | Reverse pathway (Oxidation of methyl groups) | Methanomassiliicoccus |
Comparative Enzymology of this compound-Dependent Enzymes in Diverse Species
The enzymes responsible for the initial steps of CO₂ reduction in methanogens, particularly this compound (FMF) dehydrogenase, exhibit interesting variations across different species, reflecting adaptations to diverse environmental conditions. These enzymes are typically molybdenum or tungsten-containing iron-sulfur proteins. nih.gov
A comparative study of FMF dehydrogenases from Methanosarcina barkeri, Methanobacterium thermoautotrophicum, and Methanobacterium wolfei revealed key differences in their metal cofactors and substrate specificities. nih.gov The enzyme from M. barkeri is a molybdenum-containing protein, while M. thermoautotrophicum and M. wolfei possess tungsten-containing isoenzymes. nih.gov This distinction in metal usage is often correlated with the temperature optima of the organisms, with tungsten being more common in thermophiles and hyperthermophiles.
The substrate specificity of these enzymes also varies. The molybdenum-containing FMF dehydrogenase from M. wolfei can utilize N-furfurylformamide and formate (B1220265) as alternative substrates, albeit with low efficiency. nih.gov In contrast, the molybdenum-containing enzyme from M. thermoautotrophicum and the tungsten-containing enzymes from both M. thermoautotrophicum and M. wolfei are highly specific for their natural substrate, N-formylmethanofuran. nih.gov Furthermore, the molybdenum-containing enzymes are susceptible to inactivation by cyanide, a characteristic not observed in the tungsten isoenzymes under similar conditions. nih.gov
Comparative Properties of this compound Dehydrogenase in Different Methanogens
| Organism | Metal Cofactor | Substrate Specificity | Cyanide Inactivation |
|---|---|---|---|
| Methanosarcina barkeri | Molybdenum | Specific for N-formylmethanofuran | Yes |
| Methanobacterium thermoautotrophicum (Mo-enzyme) | Molybdenum | Specific for N-formylmethanofuran | Yes |
| Methanobacterium thermoautotrophicum (W-enzyme) | Tungsten | Specific for N-formylmethanofuran | No |
| Methanobacterium wolfei (Mo-enzyme) | Molybdenum | Can use N-furfurylformamide and formate | Yes |
| Methanobacterium wolfei (W-enzyme) | Tungsten | Specific for N-formylmethanofuran | No |
Evolutionary Origins and Diversification of this compound Metabolism
The metabolism involving this compound is considered to be a component of one of the most ancient biochemical pathways, the Wood-Ljungdahl pathway, which is capable of fixing CO₂. researchgate.net Evidence suggests that methanogenesis is an ancient metabolism that may have originated before the last universal common ancestor (LUCA). mit.edunih.gov The presence of this pathway in both archaea and some bacteria points to its early emergence in the evolution of life.
The this compound-dependent steps are part of the methyl branch of the archaeal Wood-Ljungdahl pathway. researchgate.net While the carbonyl branch of this pathway is shared between bacteria and archaea, the methyl branch, which includes the this compound-dependent reactions, is distinct in archaea. researchgate.net It is hypothesized that hydrogenotrophic methanogenesis, which relies on the this compound pathway for carbon fixation, is the most ancient form of methanogenesis. researchgate.net
The diversification of this compound metabolism is linked to the evolution of different methanogenic lineages and their adaptation to various environments. The development of acetoclastic and methylotrophic methanogenesis involved the adaptation of the this compound pathway to operate in the reverse, oxidative direction. This metabolic flexibility allowed methanogens to exploit a wider range of substrates, contributing to their widespread distribution in anoxic environments. The evolution of different metal cofactors in this compound dehydrogenase, such as molybdenum and tungsten, likely reflects adaptations to the availability of these metals and the thermal conditions of their respective habitats. nih.gov
Future Directions and Emerging Research Avenues for Formylmethanofuran
Identification and Characterization of Uncharted Enzymes and Novel Formylmethanofuran Transformations
Ongoing research aims to identify and characterize new enzymes involved in this compound metabolism, particularly in diverse and underexplored microbial communities. ontosight.ai This includes investigating the potential for novel transformations of this compound, which could reveal new metabolic capabilities and biochemical reactions. The discovery of new isoenzymes of this compound dehydrogenase, for example, suggests a broader functional diversity than previously understood. researchgate.net
Systems Biology Approaches to this compound Metabolism Integration
Integrating data from genomics, proteomics, and metabolomics allows for a systems-level understanding of how this compound metabolism is integrated with other cellular processes. nih.govembopress.org Genome-scale metabolic models are being developed for methanogens to predict metabolic fluxes and understand how these organisms optimize their energy conservation strategies. nih.govembopress.org These models can help in identifying key regulatory points and potential targets for metabolic engineering. nih.gov
Exploration of this compound's Role Beyond Canonical Methanogenesis
There is growing interest in the role of this compound and related C1 carriers in metabolic pathways other than traditional methanogenesis. researchgate.net For example, research into anaerobic oxidation of methane (B114726) (AOM) suggests that the reverse of the methanogenic pathway, which would involve the oxidation of methane to this compound and subsequently to CO2, is a key process in controlling methane emissions in certain environments. creative-enzymes.com Furthermore, the presence of two distinct copies of the this compound dehydrogenase complex in some methanogens suggests specialized roles in separating electron pools for anabolism and catabolism. researchgate.net
Potential for Bio-inspired Catalysis and Synthetic Biology Applications based on this compound Enzyme Mechanisms
The enzymes involved in this compound metabolism, particularly this compound dehydrogenase, represent highly efficient natural catalysts for CO2 fixation. nih.gov There is significant potential to harness these enzymatic mechanisms for bio-inspired catalysis and synthetic biology applications. researchgate.netmdpi.comdiva-portal.org This could include the development of novel biocatalysts for the sustainable production of fuels and chemicals from CO2. nih.gov The modular nature of these enzymes and their ability to operate under mild conditions make them attractive targets for protein engineering and incorporation into artificial metabolic pathways. diva-portal.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetate (B1210297) |
| Carbon dioxide |
| Ferredoxin |
| Formate (B1220265) |
| This compound |
| Methane |
| Methanol (B129727) |
| Methanofuran (B1217411) |
| Methyl viologen |
| Molybdenum |
| Tetrahydromethanopterin |
Q & A
Q. What is the biochemical role of formylmethanofuran in methanogenic pathways?
this compound (FMF) acts as the initial CO2 carrier in hydrogenotrophic methanogenesis. It is formylated by this compound dehydrogenase (Fmd) during CO2 fixation, transferring the formyl group to tetrahydromethanopterin (H4MPT) in a sodium ion-dependent reaction . Methodologically, its role is validated via isotopic labeling (e.g., <sup>13</sup>CO2 tracking) and enzyme activity assays using cell extracts from Methanobacterium thermoautotrophicum .
Q. How is this compound dehydrogenase (Fmd) activity measured in vitro?
Fmd activity is quantified using spectrophotometric assays that monitor the reduction of artificial electron acceptors (e.g., methyl viologen) under anaerobic conditions. For thermophilic archaea like Methanopyrus kandleri, assays are conducted at elevated temperatures (70–100°C) with cofactor supplementation (methanofuran, H4MPT) . Sodium ion dependency is tested by replacing Na<sup>+</sup> with K<sup>+</sup> or Li<sup>+</sup> to confirm ion specificity .
Q. What are the standard methods to detect and quantify this compound in cellular extracts?
High-performance liquid chromatography (HPLC) coupled with UV/Vis detection at 270 nm is commonly used. For higher sensitivity, mass spectrometry (LC-MS) with stable isotope internal standards (e.g., <sup>15</sup>N-labeled FMF) ensures accurate quantification in complex matrices .
Advanced Research Questions
Q. How do structural differences between tungsten- and molybdenum-dependent Fmd isoforms influence catalytic efficiency?
X-ray crystallography of Fmd from Methanobacterium wolfei (tungsten-dependent) and Methanosarcina barkeri (molybdenum-dependent) reveals distinct active-site geometries affecting CO2 binding and electron transfer. Comparative kinetic studies under varying pH and temperature conditions show tungsten isoforms exhibit higher thermostability but lower turnover rates in mesophilic species .
Q. What experimental strategies resolve contradictions in sodium vs. proton gradient utilization by FMF-dependent enzymes?
Discrepancies arise from species-specific ion coupling (e.g., Methanopyrus kandleri uses Na<sup>+</sup>, while Methanosarcina spp. rely on H<sup>+</sup>). Researchers employ membrane vesicle assays with ionophores (e.g., monensin for Na<sup>+</sup> or CCCP for H<sup>+</sup>) to dissect ion contributions to ATP synthesis . Genomic analysis of Fmd operons further identifies conserved ion-binding motifs .
Q. How can selenium-dependent and selenium-independent Fmd isoforms be distinguished experimentally?
Selenium-dependent Fmd (e.g., in Methanococcus jannaschii) incorporates selenocysteine at the active site, detected via <sup>77</sup>Se NMR or selenium-specific X-ray fluorescence. Gene knockout studies of selenocysteine insertion (SECIS) elements in Fmd operons confirm isoform functionality .
Q. What methodologies are used to analyze the thermodynamic efficiency of FMF-mediated CO2 reduction?
Isothermal titration calorimetry (ITC) measures enthalpy changes during formyl transfer, while stopped-flow spectroscopy tracks intermediate formation (e.g., methenyl-H4MPT<sup>+</sup>). Computational models (DFT calculations) correlate enzyme structure with redox potentials .
Q. How do transcriptional regulators modulate Fmd operon expression under varying substrate availabilities?
Northern blotting and qRT-PCR of Fmd mRNA in Methanobacterium thermoautotrophicum reveal upregulation under high H2/CO2 conditions. Electrophoretic mobility shift assays (EMSAs) identify DNA-binding proteins (e.g., TBP and TFIIB homologs) that regulate promoter activity .
Methodological Considerations Table
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